

Introduction: The Versatility of the 1,2,3-Triazole Scaffold

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Compound of Interest

Compound Name: 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Cat. No.: B1526626

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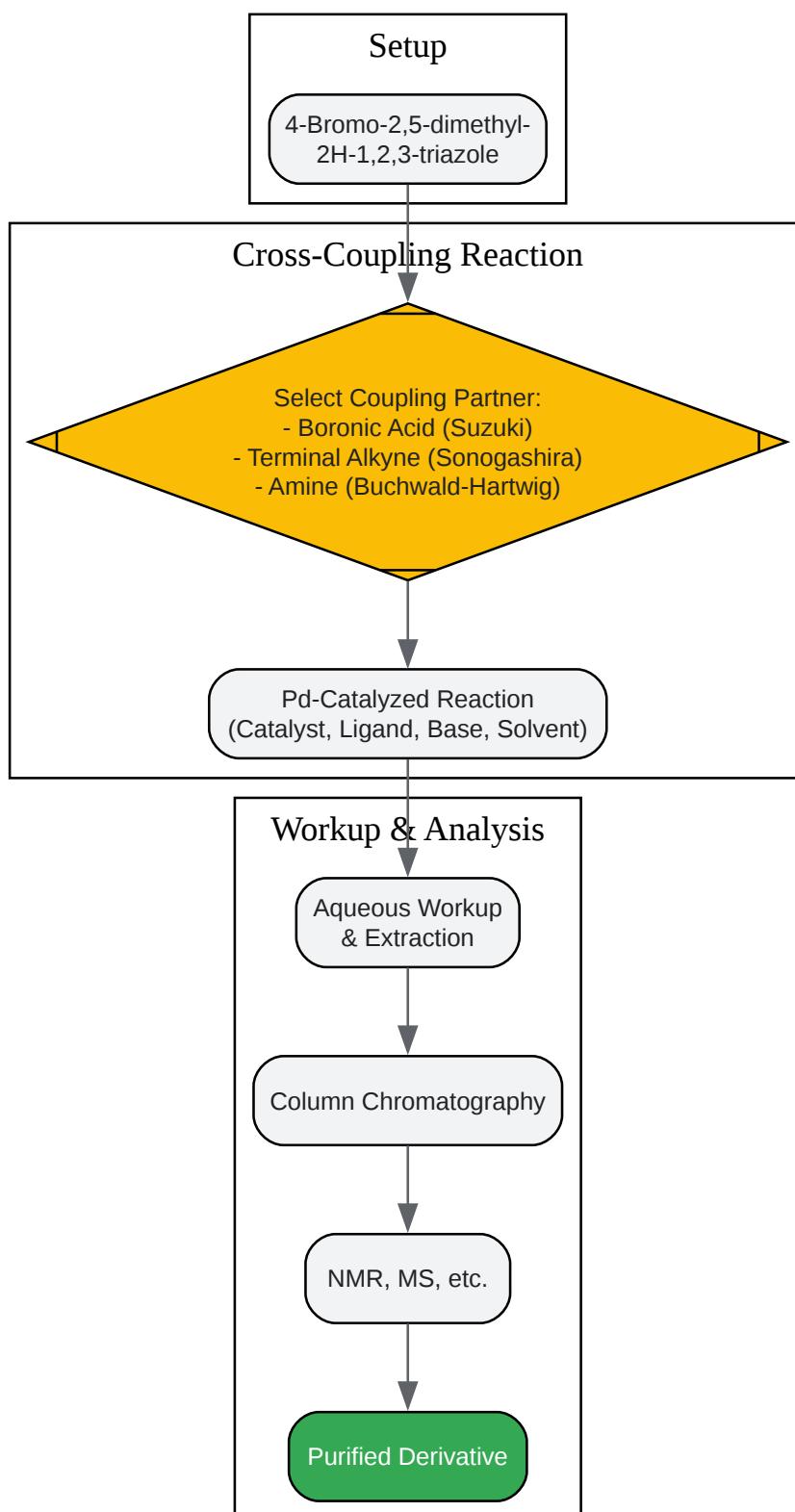
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials science. This five-membered heterocycle is not found in nature, yet its synthetic accessibility and unique physicochemical properties have led to its incorporation into a wide array of biologically active compounds. Triazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. The triazole moiety is metabolically stable and capable of participating in hydrogen bonding, which can enhance binding to biological targets and improve solubility.

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and straightforward. However, the functionalization of pre-formed triazole rings is a critical strategy for generating molecular diversity. **4-Bromo-2,5-dimethyl-2H-1,2,3-triazole** serves as a highly valuable and versatile building block for this purpose. The bromine atom at the C4 position is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

This guide provides detailed application notes and protocols for the derivatization of **4-Bromo-2,5-dimethyl-2H-1,2,3-triazole**, focusing on three powerful palladium-catalyzed cross-coupling methodologies: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Strategic Overview: A Workflow for Derivatization

The derivatization process follows a logical sequence from the starting bromo-triazole to the final, purified product. Each stage requires careful selection of reagents and conditions to achieve the desired transformation efficiently and in high yield.



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Caption: General experimental workflow for derivatization.

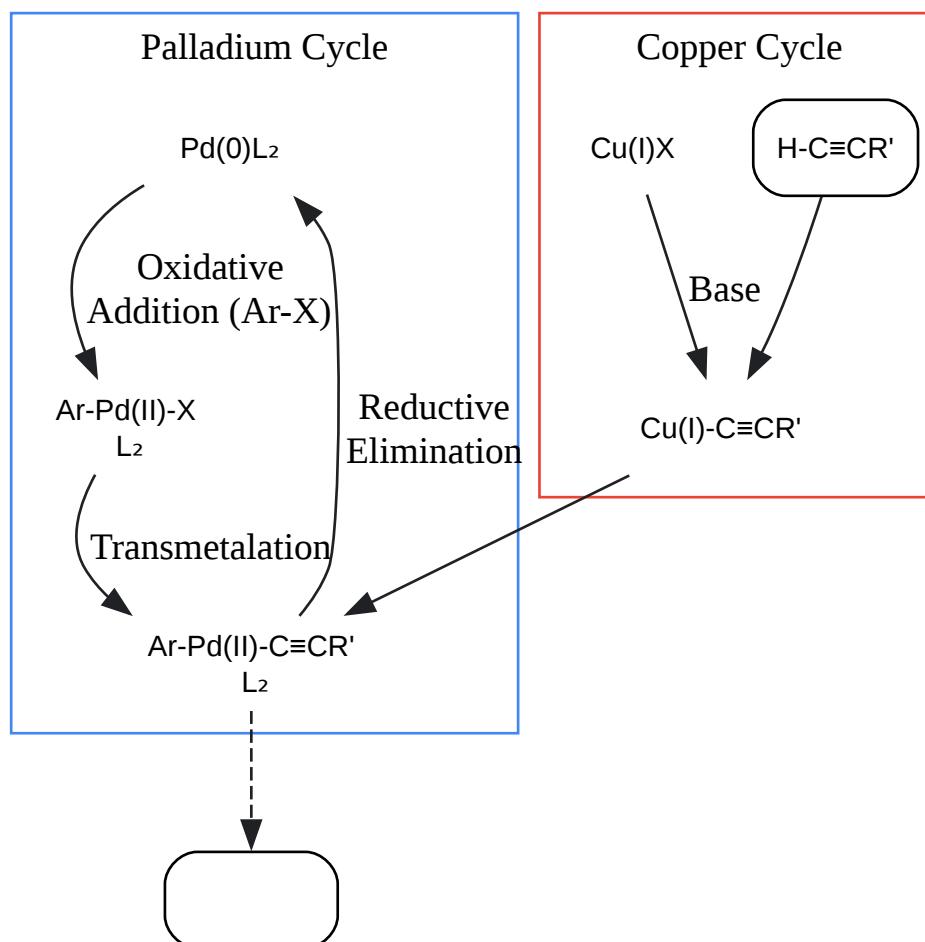
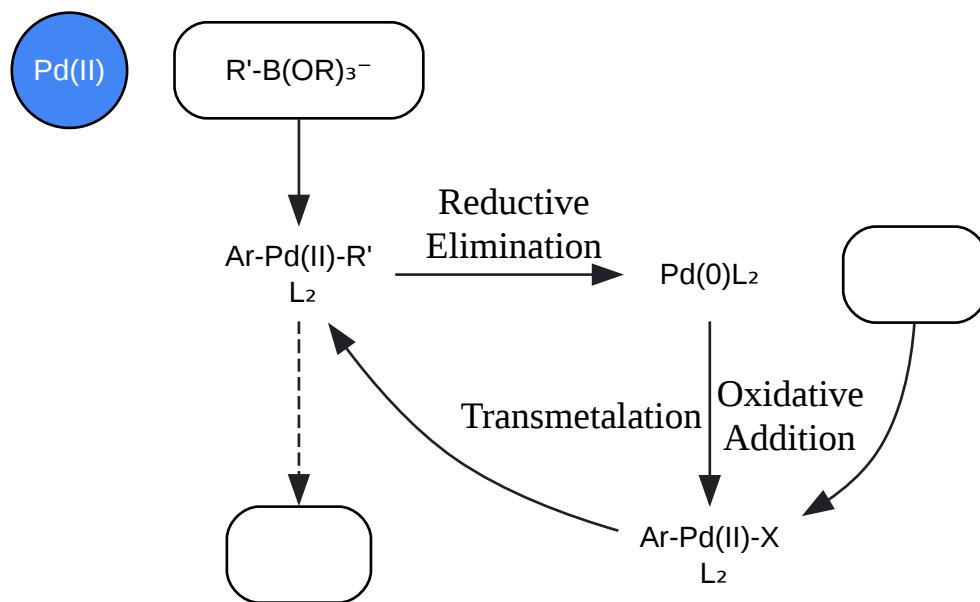
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

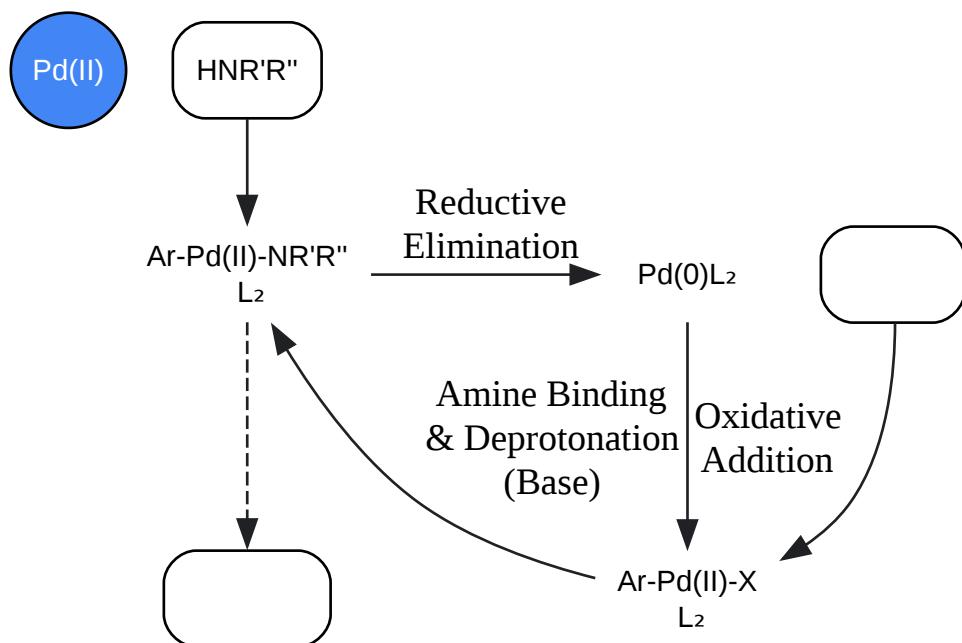
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. It involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. For 4-bromo-1,2,3-triazoles, Suzuki coupling provides an efficient route to 2,4,5-trisubstituted triazoles.

Mechanistic Rationale

The catalytic cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the triazole, forming a Pd(II) complex.
- Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. A base is crucial for activating the organoboron species to facilitate this step.
- Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.





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